ethyl 2-chlorothiazole-5-carboxylate chemical properties
ethyl 2-chlorothiazole-5-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 2-Chlorothiazole-5-Carboxylate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-chlorothiazole-5-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive 2-chloro substituent and a versatile ethyl ester group on a thiazole core, makes it a highly valuable intermediate for the construction of complex molecular architectures. The thiazole scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of ethyl 2-chlorothiazole-5-carboxylate, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
Ethyl 2-chlorothiazole-5-carboxylate is a colorless oil under standard conditions.[3][4] Its key physical and chemical properties are summarized below. Understanding these properties is fundamental for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 81449-93-6 | [3] |
| Molecular Formula | C₆H₆ClNO₂S | [3] |
| Molecular Weight | 191.64 g/mol | [3] |
| Appearance | Colorless Oil | [3][4] |
| Boiling Point | 283.9 ± 32.0 °C (Predicted) | [3][5] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | -0.98 ± 0.10 (Predicted) | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [3][4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3][4] |
The molecule's structure consists of a five-membered thiazole ring, which is an aromatic heterocycle. The electron-withdrawing nature of the chlorine atom at the C2 position and the carboxylate group at the C5 position significantly influences the ring's electronic properties and reactivity.
Synthesis and Purification
The most common and reliable synthesis of ethyl 2-chlorothiazole-5-carboxylate involves a Sandmeyer-type reaction starting from the readily available ethyl 2-aminothiazole-5-carboxylate.[5] This transformation is a cornerstone reaction for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 2-chlorothiazole-5-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed to be self-validating through in-process controls like TLC.[5]
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Reagent Preparation: In a reaction vessel, dissolve butyl nitrite (1.5 eq.) and cuprous chloride (1.2 eq.) in a solvent mixture of acetonitrile and tetrahydrofuran (THF).
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Starting Material Addition: In a separate flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) in an acetonitrile/THF solvent mixture.
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Reaction Execution: Slowly add the solution of the starting material to the reagent mixture at room temperature (23 °C).
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Heating and Monitoring: Heat the reaction mixture to 65 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a 40% ethyl acetate-hexane mobile phase until the starting material is completely consumed.[5] The causality for heating is to facilitate the decomposition of the diazonium intermediate and the subsequent substitution with chloride.
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Workup: After completion, cool the mixture to room temperature. Perform a liquid-liquid extraction by partitioning the mixture between water and ethyl acetate. The organic layer contains the desired product.
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Isolation and Purification: Collect the organic layer and concentrate it under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with 20% ethyl acetate-hexane to afford the pure ethyl 2-chloro-1,3-thiazole-5-carboxylate.[5] A typical yield for this process is around 40%.[5]
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | - Ethyl Protons (CH₂): A quartet signal around δ 4.3-4.4 ppm. - Ethyl Protons (CH₃): A triplet signal around δ 1.3-1.4 ppm. - Thiazole Proton (C4-H): A singlet signal in the aromatic region, expected around δ 8.0-8.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 160-165 ppm. - Thiazole Carbons (C2, C4, C5): Signals in the range of δ 120-160 ppm. The C2 carbon attached to chlorine will be distinct. - Ethyl Carbons: Signals around δ 62 ppm (-CH₂-) and δ 14 ppm (-CH₃-). |
| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1710-1730 cm⁻¹. - C=N Stretch (Thiazole): Absorption band around 1500-1600 cm⁻¹. - C-Cl Stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 191, with a characteristic M+2 isotope peak at m/z 193 (approx. 1/3 intensity) due to the presence of the ³⁷Cl isotope. |
Note: These are predicted values. Experimental verification is essential for definitive characterization.
Chemical Reactivity and Mechanistic Insights
The reactivity of ethyl 2-chlorothiazole-5-carboxylate is dominated by the chemistry of its two primary functional groups: the 2-chloro substituent and the 5-ethyl ester.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is the primary site of reactivity. The electron-deficient nature of the thiazole ring, further activated by the C5-ester group, makes the C2 position susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion, providing a facile route to a wide array of 2-substituted thiazole derivatives. This pathway is fundamental to its use as a building block in drug discovery, for instance, in synthesizing 2-amino-thiazole-5-carboxylic acid derivatives which are precursors to kinase inhibitors like Dasatinib.[2][6]
-
Hydrolysis: The ethyl ester at the C5 position can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-chloro-1,3-thiazole-5-carboxylic acid.[5] This carboxylic acid is another important intermediate, offering a handle for amide bond formation or other carboxylate-specific reactions.
Key Reaction Pathways Diagram
Caption: Primary reaction pathways of Ethyl 2-chlorothiazole-5-carboxylate.
Applications in Research and Drug Development
The utility of ethyl 2-chlorothiazole-5-carboxylate stems from its role as a versatile intermediate.
-
Pharmaceutical Synthesis: Its most significant application is in the synthesis of complex pharmaceutical agents. The 2-amino-thiazole-5-carboxamide scaffold is a key component of many biologically active compounds.[1][7] By reacting ethyl 2-chlorothiazole-5-carboxylate with various amines (SNAr), followed by ester hydrolysis and subsequent amide coupling, medicinal chemists can generate large libraries of compounds for screening. This approach has been instrumental in developing potent anti-tumor drugs.[2]
-
Metabolite Studies: It has been identified as a metabolite in mice for several neonicotinoid insecticides, including thiamethoxam and clothianidin.[5] This makes the compound a useful analytical standard for toxicology and environmental studies.
-
Precursor to Other Intermediates: As mentioned, it serves as a direct precursor to 2-Chloro-5-thiazolecarboxylic Acid, another valuable building block in organic synthesis.[5]
Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) with GHS classifications for this exact isomer is not consistently available across sources, data for closely related isomers and general chemical principles for chlorinated heterocycles dictate a cautious approach.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[3][4] Recommended storage temperature is between 2–8 °C to ensure long-term stability.[3][4]
Conclusion
Ethyl 2-chlorothiazole-5-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly at the C2 position, provides a reliable and versatile platform for the synthesis of novel compounds with significant therapeutic potential. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher looking to leverage this powerful building block in their work.
References
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ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
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CSIRO Publishing. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]
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PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]
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Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
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PubChem. Ethyl 2-chlorothiazole-4-carboxylate. Available at: [Link]
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Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]
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